molecular formula C14H24N4O2 B6637753 1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea

1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea

Cat. No. B6637753
M. Wt: 280.37 g/mol
InChI Key: NWXBURUTYLLDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a crucial role in the survival and proliferation of cancer cells. TAK-659 has shown promising results in preclinical studies, making it a potential candidate for the development of new cancer therapies.

Mechanism of Action

1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of cancer cells. TAK-659 binds to the active site of this compound and inhibits its activity, leading to the disruption of the BCR signaling pathway. This, in turn, leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It inhibits this compound activity, leading to the suppression of cancer cell growth and proliferation. Additionally, TAK-659 has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for use in lab experiments. It is a potent and selective inhibitor of 1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea, making it an ideal tool for studying the BCR signaling pathway and its role in cancer. Additionally, TAK-659 has been shown to enhance the efficacy of other cancer therapies, making it a useful tool for combination studies. However, TAK-659 has some limitations, including its low solubility and potential off-target effects.

Future Directions

There are several future directions for the study of TAK-659. One potential direction is the development of new cancer therapies that incorporate TAK-659 as a component. Additionally, further studies are needed to determine the optimal dosing and scheduling of TAK-659 for use in cancer therapy. Finally, the potential off-target effects of TAK-659 need to be further investigated to ensure its safety and efficacy in clinical settings.
Conclusion:
In conclusion, TAK-659 is a small molecule inhibitor that has shown promising results in preclinical studies for its potential use in the treatment of various types of cancer. It inhibits 1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea activity, leading to the suppression of cancer cell growth and proliferation. TAK-659 has several advantages for use in lab experiments, but also has some limitations. Further studies are needed to determine the optimal use of TAK-659 in cancer therapy and to ensure its safety and efficacy in clinical settings.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 1-tert-butyl-3-(4-pyrazolyl)urea with 1-bromo-2-chloroethane to form 1-(1-tert-butylpyrazol-4-yl)-3-chloro-2-(chloromethyl)propane. This intermediate is then reacted with 1-hydroxycyclopentylmethylamine to yield the final product, TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that TAK-659 inhibits 1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea activity, which leads to the suppression of cancer cell growth and proliferation. Additionally, TAK-659 has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

properties

IUPAC Name

1-(1-tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-13(2,3)18-9-11(8-16-18)17-12(19)15-10-14(20)6-4-5-7-14/h8-9,20H,4-7,10H2,1-3H3,(H2,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXBURUTYLLDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)NC(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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